molecular formula C11H6F2OS B1324125 3-(3,5-Difluorobenzoyl)thiophene CAS No. 898771-64-7

3-(3,5-Difluorobenzoyl)thiophene

Cat. No. B1324125
CAS RN: 898771-64-7
M. Wt: 224.23 g/mol
InChI Key: OMKYDXNLQORNPE-UHFFFAOYSA-N
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Description

3-(3,5-Difluorobenzoyl)thiophene is a chemical compound that has garnered significant attention in the scientific community due to its promising properties and potential applications. It has a molecular weight of 224.23 g/mol .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Direct fluorination of thiophene with molecular fluorine (F2) is one method, but it’s not selective due to the extreme reactivity of molecular fluorine .


Molecular Structure Analysis

The molecular formula of 3-(3,5-Difluorobenzoyl)thiophene is C11H6F2OS . The structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Thiophene derivatives exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

The density of 3-(3,5-Difluorobenzoyl)thiophene is 1.355g/cm3, and it has a boiling point of 318.7ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including “3-(3,5-Difluorobenzoyl)thiophene”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Applications

Compounds containing the thiophene nucleus, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, act as anti-inflammatory agents . This suggests potential anti-inflammatory applications for “3-(3,5-Difluorobenzoyl)thiophene”.

Antimicrobial Applications

Thiophene derivatives exhibit antimicrobial properties . This suggests that “3-(3,5-Difluorobenzoyl)thiophene” could potentially be used in the development of new antimicrobial agents.

Anticancer Applications

Thiophene derivatives also exhibit anticancer properties . This suggests potential applications for “3-(3,5-Difluorobenzoyl)thiophene” in cancer research and treatment.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests potential industrial applications for “3-(3,5-Difluorobenzoyl)thiophene”.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications for “3-(3,5-Difluorobenzoyl)thiophene” in material science and electronics.

Mechanism of Action

While the specific mechanism of action for 3-(3,5-Difluorobenzoyl)thiophene is not mentioned in the search results, it’s known that some thiophene derivatives represent potent selective class II histone deacetylase (HDAC) inhibitors .

Safety and Hazards

Users should avoid breathing dust/fume/gas/mist/vapors/spray of this compound. It’s recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. Keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

(3,5-difluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2OS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKYDXNLQORNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641861
Record name (3,5-Difluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898771-64-7
Record name (3,5-Difluorophenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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